Evidence 1: 7-Chloro Leaving-Group Reactivity Enables 89.5% Yield in Key Afatinib Coupling Step
The 7-chloro substituent of CAS 179552-73-9 is the prerequisite leaving group for the critical SNAr step that installs the (S)-tetrahydrofuran-3-yloxy side chain of afatinib. In the patented Boehringer Ingelheim process, 20 g of 7-chloro-6-nitro-3H-quinazolin-4-one is converted via POCl3 activation and coupling with 3-chloro-4-fluoroaniline to yield 29.07 g of the title compound (89.5% of theoretical, isolated as dioxane solvate) [1]. By contrast, the 7-des-chloro analog (CAS 184356-50-1) lacks this reactive handle entirely, and the 7-methoxy analog (CAS 179552-74-0, Dacomitinib Intermediate 2) retains its methoxy group in the final dacomitinib API, demonstrating that the 7-substituent determines the final drug product identity . The 7-fluoro analog (CAS 162012-67-1) requires a distinct CuI/microwave-promoted synthetic route that, while achieving 90% overall yield, uses different starting materials (2-bromo-4-fluoro-5-nitrobenzonitrile) and avoids POCl3 [2].
| Evidence Dimension | Synthetic step yield (formation of the 4-anilinoquinazoline intermediate from quinazolinone precursor) |
|---|---|
| Target Compound Data | 89.5% isolated yield (dioxane solvate); m.p. 284–286 °C (after downstream phenylsulphonyl conversion) [1] |
| Comparator Or Baseline | 7-Des-chloro analog (CAS 184356-50-1): Cannot be used in this route as it lacks the 7-leaving group. 7-Fluoro analog (CAS 162012-67-1): 90% overall yield via microwave/CuI route, but starting from 2-bromo-4-fluoro-5-nitrobenzonitrile rather than quinazolinone [2]. |
| Quantified Difference | The 7-chloro compound is the only 4-anilino-6-nitroquinazoline intermediate that enables high-yield (89.5%) direct substitution with (S)-3-hydroxytetrahydrofuran to produce afatinib's signature side chain. The 7-fluoro analog requires a completely different synthetic strategy with distinct raw materials. |
| Conditions | Reaction conditions: CH3CN solvent, POCl3 (16.5 g), Et3N (10.8 g), 80 °C, 5 h; then 3-chloro-4-fluoroaniline (15.5 g) in dioxane, followed by alkaline workup. |
Why This Matters
For procurement teams sourcing intermediates for afatinib manufacture, CAS 179552-73-9 is the only intermediate in this structural class that directly enables the convergent Boehringer Ingelheim route with a validated 89.5% single-step yield; the 7-des-chloro, 7-methoxy, and 7-fluoro analogs each necessitate fundamentally different synthetic pathways that lead to different final APIs.
- [1] Afatinib合成工艺 (Synthesis of Afatinib). Published 2014-01-24. Step: 4-(3-Chloro-4-fluoro-phenylamino)-7-chloro-6-nitro-quinazoline from 7-chloro-6-nitro-3H-quinazolin-4-one. Yield: 29.07 g (89.5% of theoretical). View Source
- [2] CN109206377B – Novel method for preparing N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine. Microwave/CuI route, total yield 90%. View Source
